6-Nitro-benzo[b]thiophene
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a cornerstone of modern chemical and life sciences. openaccessjournals.com Their structural diversity and the unique chemical properties imparted by the presence of heteroatoms—most commonly nitrogen, oxygen, and sulfur—make them indispensable building blocks in the synthesis of a wide range of functional molecules. openaccessjournals.comreachemchemicals.comuou.ac.in Many essential natural products, including alkaloids, vitamins, and antibiotics like penicillin, feature heterocyclic rings. uou.ac.in This prevalence translates into their extensive use in medicinal chemistry, where they are integral to the development of drugs targeting a multitude of diseases, including cancer, bacterial infections, and viral illnesses. reachemchemicals.com The ability of chemists to modify heterocyclic structures allows for the fine-tuning of properties to create novel materials with specific applications. openaccessjournals.com
Overview of the Benzothiophene (B83047) Scaffold in Research
Benzothiophene, a bicyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent sulfur-containing heterocycle that has garnered significant attention in the scientific community. researchgate.netnih.gov This scaffold is a key component in numerous biologically active molecules and approved pharmaceuticals. researchgate.netnumberanalytics.com The versatility of the benzothiophene core allows for its functionalization at various positions, leading to a diverse library of derivatives with a broad spectrum of biological activities. researchgate.netnumberanalytics.com Consequently, benzothiophene-based compounds are extensively investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. researchgate.netnih.govmdpi.com The ongoing research in this area continues to uncover new applications for this valuable heterocyclic system in medicinal chemistry and materials science. numberanalytics.com
Introduction to Nitrobenzothiophene Derivatives
The introduction of a nitro group (—NO₂) onto the benzothiophene framework gives rise to the class of nitrobenzothiophene derivatives. The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the parent molecule. rsc.org This modification can alter the reactivity, lipophilicity, and solubility of the compound, often leading to pronounced changes in its biological activity. rsc.org As a result, nitrobenzothiophenes serve as important intermediates in organic synthesis and as key components in the design of novel therapeutic agents. rsc.orgnih.gov
Structural isomerism occurs when molecules share the same molecular formula but have different structural arrangements of their atoms. studymind.co.uk A specific type of this is positional isomerism, where the core carbon skeleton and the functional groups remain the same, but the position of the functional group on the skeleton changes. studymind.co.ukcreative-chemistry.org.uklibretexts.org In the case of nitrobenzothiophene, the nitro group can be attached to various positions on either the benzene or the thiophene ring, leading to a number of positional isomers. For instance, nitration of the parent benzothiophene can yield 2-nitro-, 3-nitro-, 4-nitro-, 5-nitro-, 6-nitro-, and 7-nitro-benzo[b]thiophene. cdnsciencepub.com Each of these isomers can exhibit distinct chemical reactivity and physical properties.
This article will now narrow its focus to a single positional isomer: 6-Nitro-benzo[b]thiophene. This particular derivative has the nitro group substituted at the 6-position of the benzothiophene ring system. It is a subject of interest in various research contexts, including its use as a building block in the synthesis of more complex molecules and for its own potential biological activities. acs.orgrsc.org The subsequent sections will provide a detailed examination of the chemical and physical properties of this compound.
Below is a data table summarizing the key properties of this compound and some of its related derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 17402-90-3 | C₈H₅NO₂S | 179.20 |
| This compound 1,1-dioxide | 19983-44-9 | C₈H₅NO₄S | 211.19 |
| This compound-3-carboxylic acid | 24964-26-9 | C₉H₅NO₄S | 223.21 |
| Methyl 6-nitrobenzo[b]thiophene-3-carboxylate | 24982-60-3 | C₁₀H₇NO₄S | 237.23 |
| This compound-2-carboxylic acid methyl ester | 34084-88-3 | C₁₀H₇NO₄S | 237.23 |
| 5-Nitrobenzo[b]thiophene (B1338478) | 4965-26-8 | C₈H₅NO₂S | 179.20 |
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWHFIUQUWBWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Nitro Benzo B Thiophene and Analogues
Established Synthetic Routes for Benzothiophene (B83047) Scaffolds
The synthesis of benzothiophene derivatives is a cornerstone of heterocyclic chemistry, driven by their significant presence in pharmaceuticals and materials science. beilstein-journals.orgnih.govbenthamdirect.com Access to the benzothiophene scaffold is primarily achieved through diverse cyclization techniques, which involve the formation of the fused thiophene (B33073) ring onto a benzene (B151609) core. nih.govbenthamdirect.com These methods can be broadly categorized based on the type of catalyst or promoter used to facilitate the key ring-closing step.
Cyclization Reactions
Cyclization reactions are the most common and versatile strategies for constructing the benzothiophene core. These reactions can be promoted by a range of catalysts, including Lewis acids, halogens, transition metals, and bases, or can proceed through an electrophilic mechanism.
Lewis acids are employed to activate substrates for intramolecular cyclization. A notable technique involves the reaction of 2-iodophenyliminotriphenylphosphorane with thioacids, where copper iodide (CuI) acts as a catalyst in the presence of 1,10-phenanthroline (B135089) and a base to yield benzo[b]thiophenes. rsc.org Another approach uses aluminum chloride (AlCl3) to promote the cyclization of ortho-alkynylarylsilanes, forming 2-substituted benzosiloles, which are related silicon-containing analogues. rsc.org
While traditional Friedel-Crafts acylation of benzothiophene using Lewis acids typically leads to substitution at the 3-position, alternative strategies have been developed. researchgate.net A transition-metal and Lewis acid-free method for the acylation of benzothiophene utilizes a mixed anhydride (B1165640) system of trifluoroacetic anhydride and phosphoric acid, which acts as a covalent catalyst to generate the acylating agent in situ. beilstein-journals.org
Table 1: Examples of Lewis Acid-Catalyzed or Promoted Reactions
| Starting Material | Catalyst/Promoter | Product Type | Reference |
|---|---|---|---|
| 2-Iodophenyliminotriphenylphosphorane | Copper Iodide (CuI) | Benzo[b]thiophene | rsc.org |
| Thiophenes | Boron trifluoride etherate (BF₃·Et₂O) | 7-Thiabicyclo[2.2.1]hept-2-ene 7-oxides | acs.org |
| Benzothiophene | Phosphoric Acid / TFAA | Acyl benzothiophenes | beilstein-journals.org |
Halogens and halogen-containing compounds are effective catalysts and reagents for the cyclization of various precursors into benzothiophenes. Iodine, in particular, is frequently used. A metal- and solvent-free method involves the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes to produce benzothiophene derivatives in good yields. rsc.orgorganic-chemistry.org This reaction proceeds at elevated temperatures (110 °C) and is considered an efficient and green chemical transformation. rsc.org
Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are also used in the electrophilic cyclization of o-anisole- and o-thioanisole-substituted ynamides to afford 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org
Table 2: Halogen-Mediated Cyclization for Benzothiophene Synthesis
| Precursors | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Substituted thiophenols, alkynylcarboxylates | Iodine (I₂) | 110 °C, Solvent-free | Substituted benzo[b]thiophenes | rsc.org |
| o-Thioanisole-substituted ynamides | I₂, NBS, or NCS | - | 3-Halogenated 2-amidobenzothiophenes | organic-chemistry.org |
| Arylalkynes | Selenium tetrabromide (SeBr₄) | Mild conditions | 3-Bromobenzoselenophenes | rsc.org |
Transition metals, particularly palladium, copper, and gold, are extensively used to catalyze the synthesis of benzothiophenes due to their efficiency and tolerance of a wide range of functional groups. beilstein-journals.orgnih.govresearchgate.net Palladium-catalyzed reactions are common, such as the coupling and electrophilic cyclization of terminal acetylenes to form 2,3-disubstituted benzo[b]thiophenes. nih.gov A specific method involves a palladium iodide (PdI₂)/potassium iodide (KI) catalytic system for the oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions to yield benzothiophene-3-carboxylic esters. nih.gov
Copper-catalyzed reactions include the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) to give 2-substituted benzo[b]thiophenes. organic-chemistry.org Gold catalysts are effective in the carbothiolation of α-alkoxy alkyl ortho-alkynyl phenyl sulfides, leading to 2,3-disubstituted benzothiophenes. rsc.orgrsc.orgorganic-chemistry.org
Table 3: Selected Transition Metal-Catalyzed Syntheses of Benzothiophenes
| Starting Material | Catalyst System | Sulfur Source | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Iodochalcones | Cu(OAc)₂ | Xanthate | 2-Acylbenzo[b]thiophenes | Good | researchgate.net |
| 2-Bromo alkynyl benzenes | CuI / TMEDA | Sodium sulfide | 2-Substituted benzo[b]thiophenes | Good | organic-chemistry.org |
| 2-(Methylthio)phenylacetylenes | PdI₂ / KI | (Internal) | Benzothiophene-3-carboxylates | 57-83% | nih.gov |
| ortho-Alkynylaryl thioether | Gold(I) catalyst | (Internal) | 2,3-Disubstituted benzothiophene | - | rsc.org |
Base-catalyzed cyclizations provide a metal-free alternative for synthesizing the benzothiophene scaffold. beilstein-journals.org An efficient protocol involves a base-promoted propargyl–allenyl rearrangement of propargyl sulfides, followed by intramolecular cyclization and allyl migration. beilstein-journals.orggrafiati.com Another versatile method is the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones and their thio-ketone analogues to afford benzofurans and benzothiophenes, respectively. researchgate.net
Additionally, 2-benzoylbenzo[b]thiophenes can be synthesized from the reaction of 2-nitrochalcones with elemental sulfur, using N,N-diisopropylethylamine (DIPEA) as a base to activate the sulfur. rsc.orgorganic-chemistry.org
Table 4: Examples of Base-Catalyzed Benzothiophene Synthesis
| Precursor(s) | Base | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Propargyl sulfides | Various bases | Propargyl–allenyl rearrangement | Benzothiophene | beilstein-journals.orggrafiati.com |
| o-Bromobenzyl thio-ketones | Potassium t-butoxide | Intramolecular cyclization | Benzothiophene | researchgate.net |
| 2-Nitrochalcones, Elemental sulfur | DIPEA | Sulfur activation and cyclization | 2-Benzoylbenzo[b]thiophene | rsc.org |
Electrophilic cyclization is a powerful strategy for forming the benzothiophene ring, typically involving the reaction of an ortho-alkynyl thioanisole (B89551) with an electrophile. nih.gov A wide array of electrophiles have been successfully employed, including iodine (I₂), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS). nih.gov
A novel approach utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source. nih.govorganic-chemistry.orgacs.org This reagent reacts with o-alkynyl thioanisoles under mild, ambient temperature conditions to produce 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.govorganic-chemistry.org This method is scalable and tolerates various functional groups. nih.gov For instance, the cyclization of a substrate containing a bromine atom on the aromatic ring proceeded with a 95% yield, providing a handle for further functionalization. nih.gov
Table 5: Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Electrophile | Reaction Conditions | Product Feature | Reference |
|---|---|---|---|
| I₂, ICl, NIS, Br₂, NBS | Various | Halogen at 3-position | nih.gov |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Ambient temperature | Thiomethyl group at 3-position | nih.govorganic-chemistry.orgacs.org |
| Iodine (I₂) | - | 3-Iodo-2-aryl-1-benzothiophene | yyu.edu.tr |
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclization represents a fundamental approach to constructing the benzo[b]thiophene skeleton. This method often involves the intramolecular cyclization of precursor molecules containing a thiophenyl group and a suitably positioned reactive functional group that can undergo ring closure under acidic conditions.
A notable example is the intramolecular cyclization of dialkoxyacetophenone derivatives. google.com In a process described for the preparation of substituted benzothiophenes, methanesulfonic acid is utilized to catalyze the cyclization of a compound of formula II to yield a benzothiophene of formula Ib. google.com This reaction is typically conducted at temperatures ranging from 50°C to 110°C, often under reflux with azeotropic removal of water to drive the equilibrium towards the product. google.com The use of methanesulfonic acid in toluene (B28343) has been shown to provide a favorable isomeric ratio of the cyclized products. google.com
Silica gel has also been employed to promote a protonative intramolecular cyclization of ynamides that contain an o-(methylthio)aryl group, leading to the formation of functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org This method is considered mild and economical compared to strategies that use strong Brønsted acids or expensive transition metals. organic-chemistry.org
Furthermore, gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles presents an efficient route to 2-substituted benzo[b]thiophenes. rsc.org This reaction is applicable to a wide array of substrates with varying electronic and steric properties and highlights the importance of an acid additive and its conjugate base for catalyst turnover. rsc.org
Condensation Reactions
Condensation reactions provide another versatile avenue for the synthesis of the benzo[b]thiophene core. These reactions typically involve the formation of carbon-sulfur and carbon-carbon bonds in a single or tandem process to construct the fused ring system.
A significant development in this area is the base-promoted domino condensation-intramolecular C-S bond formation. organic-chemistry.org This method utilizes a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation to yield diversely substituted benzothiophenes. organic-chemistry.org This transition-metal-free protocol has been optimized to produce high yields, with dimethyl sulfoxide (B87167) (DMSO) being the preferred solvent. organic-chemistry.org
Another approach involves a K2CO3-promoted tunable domino reaction between thioisatins and α-bromoketones. rsc.org This reaction proceeds through a C–S bond cleavage followed by two-step condensation reactions to form benzothiophene-fused pyranones. rsc.org
Synthesis of 6-Nitro-benzo[b]thiophene
The synthesis of this compound itself is most commonly achieved through the direct nitration of the parent benzo[b]thiophene molecule. The success of this synthesis hinges on controlling the regioselectivity of the electrophilic substitution reaction.
Regioselective Nitration Strategies for Benzothiophene Systems
The nitration of benzo[b]thiophene can yield a mixture of isomers, and therefore, the choice of nitrating agent and reaction conditions is crucial for achieving regioselectivity. The electrophilic substitution on the benzo[b]thiophene ring is influenced by the electron distribution in the molecule.
Different nitration conditions lead to varying product distributions. For instance, nitration with a mixture of nitric acid and acetic anhydride has been reported to yield 3-nitrobenzo[b]thiophene (B90674). chemicalbook.com In contrast, using fuming nitric acid in acetic acid can produce a mixture of 3-nitro and 2-nitro isomers. chemicalbook.com The formation of 6-nitrobenzo[b]thiophene is often achieved under conditions that favor substitution on the benzene ring of the benzothiophene system. Lowering the reaction temperature can substantially increase the regioselectivity of nitration. scispace.comresearchgate.net
Recent advancements have explored novel nitrating reagents to improve regioselectivity. For example, N-nitropyrazole has been identified as a versatile and powerful nitrating agent for a wide range of aromatic compounds, including benzothiophene, under mild conditions. acs.org
Precursor Compounds and Reaction Conditions
The primary precursor for the direct synthesis of this compound is benzo[b]thiophene itself. The reaction conditions for nitration are a critical determinant of the final product's isomeric purity and yield.
Nitration of the benzo[b]thiophene ring system is a classic example of an electrophilic aromatic substitution reaction. The conditions for achieving substitution at the 6-position often involve the use of strong acid mixtures, such as nitric acid in sulfuric acid (HNO₃/H₂SO₄). These conditions generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. The presence of the sulfur heteroatom and the fused benzene ring influences the position of electrophilic attack. While the thiophene ring is generally more reactive towards electrophiles (favoring the 2- and 3-positions), specific conditions can promote substitution on the benzene ring to yield the 6-nitro derivative.
Multi-Step Synthesis Approaches
In some instances, a multi-step synthesis approach is employed, particularly when aiming for specific substitution patterns or when direct nitration proves to be unselective. One such strategy involves the modification of the sulfur atom prior to nitration.
A key multi-step strategy involves the oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone, forming benzo[b]thiophene-1,1-dioxide. This transformation significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the sulfone group deactivates the thiophene part of the molecule towards electrophilic attack and directs incoming electrophiles, such as the nitro group, to the benzene ring.
The subsequent nitration of benzo[b]thiophene-1,1-dioxide can then be performed to introduce the nitro group at the 6-position, yielding this compound-1,1-dioxide. This compound, also known by the trivial name "Stattic," is a known inhibitor of STAT3 activation. acs.orgnih.gov The reduction of this 6-nitro derivative can then lead to 6-aminobenzo[b]thiophene-1,1-dioxide, a precursor for other functionalized molecules. acs.orgnih.gov This multi-step approach provides a reliable route to 6-substituted benzothiophene derivatives that might be difficult to obtain through direct functionalization of the parent heterocycle.
Data Tables
Table 1: Overview of Synthetic Reactions for Benzothiophene Analogues
| Reaction Type | Key Reagents/Catalysts | Precursor Type | Product Type | Reference(s) |
| Acid-Catalyzed Cyclization | Methanesulfonic Acid | Dialkoxyacetophenone derivative | Substituted benzo[b]thiophene | google.com |
| Acid-Catalyzed Cyclization | Silica Gel | Ynamide with o-(methylthio)aryl group | 2-Amidobenzo[b]thiophene | organic-chemistry.org |
| Gold-Catalyzed Cyclization | Gold(I)-NHC complex | 2-Alkynyl thioanisole | 2-Substituted benzo[b]thiophene | rsc.org |
| Condensation Reaction | K2CO3 | Thioisatin and α-bromoketone | Benzothiophene-fused pyranone | rsc.org |
| Condensation Reaction | Base (e.g., K2CO3), DMSO | o-Iodoarylacetonitrile and aryldithioester | Substituted benzo[b]thiophene | organic-chemistry.org |
Table 2: Nitration Strategies for Benzothiophene Systems
| Nitrating Agent/Conditions | Major Product(s) | Comments | Reference(s) |
| Nitric acid / Acetic anhydride | 3-Nitrobenzo[b]thiophene | Favors substitution on the thiophene ring. | chemicalbook.com |
| Fuming nitric acid / Acetic acid | Mixture of 3-nitro and 2-nitro isomers | Less selective for the thiophene ring positions. | chemicalbook.com |
| Nitric acid / Sulfuric acid | 6-Nitrobenzo[b]thiophene-1,1-dioxide | Used on the pre-oxidized substrate. | |
| N-Nitropyrazole | Nitrated benzothiophene | A mild and versatile nitrating agent. | acs.org |
Subsequent Nitration at C6 Position
The synthesis of this compound derivatives, particularly the 1,1-dioxide analogue, often involves a regioselective nitration process. A common precursor for this reaction is benzo[b]thiophene 1,1-dioxide, which is prepared by the oxidation of benzo[b]thiophene. acs.org The presence of the sulfone group (1,1-dioxide) deactivates the thiophene ring and directs electrophilic substitution to the benzene ring.
The nitration is typically carried out using a nitrating mixture, such as concentrated nitric acid in sulfuric acid. This process demonstrates high regioselectivity, favoring the introduction of the nitro group at the C6 position of the benzo[b]thiophene 1,1-dioxide core. acs.org This selectivity is a critical step in the synthesis of compounds like "Stattic" (6-Nitrobenzo[b]thiophene 1,1-dioxide), a known inhibitor of the STAT3 protein. acs.orgnih.gov Research has shown that this reaction can proceed with high efficiency. For instance, the regioselective nitration of benzo[b]thiophene 1,1-dioxide to yield Stattic has been reported with an excellent yield of 93%. acs.org
While nitration of the 1,1-dioxide is highly selective for the C6 position, the nitration of the parent benzo[b]thiophene or its other derivatives can result in a mixture of isomers. Studies on benzo[b]thiophen-2-carboxylic acid, for example, showed that nitration yields a mix of 3-, 4-, 6-, and 7-nitro products. rsc.org
Table 1: Regioselective Nitration of Benzo[b]thiophene 1,1-dioxide
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Reduction of Nitro Group to Amine (e.g., 6-Aminobenzo[b]thiophene)
The reduction of the nitro group at the C6 position to form the corresponding amine, 6-aminobenzo[b]thiophene, is a pivotal step in the synthesis of various analogues. acs.orgnih.gov This transformation provides a key intermediate for further functionalization, allowing for the development of a series of derivatives with potential therapeutic applications. acs.orgacs.org
A widely used method for this reduction involves the use of iron powder in the presence of an ammonium (B1175870) chloride solution. acs.org This set of reagents provides an effective means to selectively reduce the nitro group without affecting the benzo[b]thiophene 1,1-dioxide core. One study reported the conversion of Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) to 6-aminobenzo[b]thiophene 1,1-dioxide in a 65% yield using iron powder and ammonium chloride in a methanol (B129727)/water solvent system. acs.org Other protocols for nitro group reduction in complex heterocyclic systems have explored reagents like tin(II) chloride (SnCl₂), zinc (Zn), and sodium dithionite (B78146) (Na₂S₂O₄), with varying degrees of success depending on the substrate. acs.org For one particular analogue, the best result was achieved using iron with hydrochloric acid in a mixture of ethanol, THF, and water. acs.org
Table 2: Reduction of 6-Nitrobenzo[b]thiophene 1,1-dioxide
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|
Emerging Synthetic Methodologies
The synthesis of benzo[b]thiophene derivatives is continuously evolving, with a trend towards methods that offer improved reaction times, yields, and environmental profiles.
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, enhanced yields, and cleaner product formation compared to conventional heating methods. rsc.orghumanjournals.com In the context of benzo[b]thiophene synthesis, microwave-assisted methods provide rapid access to key scaffolds. rsc.org
For instance, a rapid, microwave-assisted method has been developed for preparing 3-aminobenzo[b]thiophenes. This approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in DMSO with triethylamine, heated to 130 °C under microwave irradiation, affording yields between 58% and 96%. rsc.org Microwave heating has also been successfully applied to facilitate challenging coupling reactions in the synthesis of complex benzo[b]thiophene analogues. A Buchwald-Hartwig coupling of a bromobenzothiophene with a carbamate (B1207046) was achieved in good yield at 150 °C after just 75 minutes of microwave irradiation. rsc.org Similarly, a Cacchi cyclization to form a key indole-fused benzo[b]thiophene intermediate was cleanly achieved using microwave irradiation at 100 °C. acs.org These examples highlight the utility of microwave assistance in accelerating key synthetic steps for creating libraries of benzo[b]thiophene-based compounds. rsc.orgnih.gov
Eco-Friendly Synthetic Routes
In recent years, there has been a significant push towards developing "green" or eco-friendly synthetic protocols that minimize the use of hazardous reagents and solvents. chim.itnih.gov These methods are becoming increasingly important in the synthesis of heterocyclic compounds like benzo[b]thiophenes.
One innovative approach involves using citrus juice as a natural acid catalyst for the synthesis of thiophene-linked benzothiazepines. researchgate.net Another significant advancement is the use of simple, non-toxic sodium halides (like NaCl) as a source of electrophilic halogens for the cyclization of alkynes to form halogenated thiophenes and benzo[b]selenophenes. nih.gov This copper-mediated halocyclization proceeds in ethanol, an environmentally benign solvent, avoiding harsher halogenating agents and solvents. nih.gov
Furthermore, metal-free catalytic systems are being explored to avoid the environmental impact associated with heavy metals. An example is the use of iodine and a peroxide to catalyze the annulation of thiophenols and activated alkynes to produce 2,3-disubstituted benzo[b]thiophenes. rsc.org Electrochemical methods are also gaining traction as a sustainable tool in organic synthesis due to their simple apparatus and reduced waste generation. chim.it These eco-friendly strategies represent a move towards more sustainable and responsible chemical synthesis in the production of benzo[b]thiophene derivatives.
Chemical Reactivity and Transformations of 6 Nitro Benzo B Thiophene
Electrophilic Substitution Reactions on the Benzothiophene (B83047) Core
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. In benzothiophene, the reaction can occur on either the benzene (B151609) or the thiophene (B33073) ring. The presence of a substituent dramatically influences the regioselectivity and rate of these reactions.
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. quora.commsu.edu When attached to the benzo[b]thiophene core at the 6-position, it strongly deactivates the entire molecule towards electrophilic attack, particularly the benzene ring where it is located. msu.eduresearchgate.net
The strong deactivation of the benzene ring by the C6-nitro group further enhances the relative reactivity of the thiophene ring. Therefore, electrophilic substitution on 6-nitro-benzo[b]thiophene is expected to occur preferentially at the C3 or C2 positions, as the benzene ring is rendered significantly less nucleophilic. Research on the nitration of the related 3-nitrobenzo[b]thiophene (B90674) shows that further substitution occurs on the deactivated benzene ring, but this requires harsh conditions. rsc.org This suggests that while the benzene ring of this compound is deactivated, reactions at the C2 and C3 positions of the thiophene ring would be kinetically favored over substitution on the benzene portion.
Unsubstituted benzo[b]thiophene is a π-electron rich heterocycle that readily undergoes electrophilic substitution. researchgate.net The established order of positional reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net For instance, the nitration of benzo[b]thiophene predominantly yields 3-nitrobenzo[b]thiophene. cdnsciencepub.com
In stark contrast, this compound is significantly less reactive. The introduction of the electron-withdrawing nitro group lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), indicating a reduced propensity to react with electrophiles. researchgate.net While unsubstituted benzothiophene reacts at positions on both rings, the deactivating effect of the nitro group at C6 makes subsequent electrophilic attack on the benzene ring (at positions 4, 5, or 7) much more difficult than on the parent compound. The reaction rate for this compound in electrophilic substitutions is considerably lower than that of unsubstituted benzothiophene due to this deactivating effect. msu.edu
Influence of Nitro Group on Regioselectivity
Nucleophilic Reactions Involving the Nitro Group
The electron-deficient nature of the nitro group makes it susceptible to nucleophilic attack, most notably through reduction reactions. This pathway is a crucial method for synthesizing amino-substituted benzothiophenes, which are valuable building blocks in medicinal chemistry and materials science.
The conversion of the nitro group of this compound to a primary amine (6-aminobenzo[b]thiophene) is a key synthetic transformation. This reduction can be accomplished using various methodologies, including catalytic hydrogenation and chemical reducing agents.
Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. A recent study on the related compound 6-nitrobenzo[b]thiophene 1,1-dioxide demonstrated that the nitro group could be effectively reduced to the corresponding amine in 65% yield. acs.org This specific reaction utilized iron powder (Fe) and ammonium (B1175870) chloride (NH₄Cl) in a water/methanol (B129727) solvent system. acs.org While this example involves the sulfone derivative, the methodology is broadly applicable to nitro-benzothiophenes. Other protocols screen various reagents, with iron in the presence of an acid like HCl also proving effective for reducing nitro groups in complex heterocyclic systems. acs.org
Another common catalytic approach involves using palladium on carbon (Pd/C) with a hydrogen source, although this method can sometimes affect other reducible functional groups within the molecule. acs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Nitrobenzo[b]thiophene 1,1-dioxide | Fe powder, NH₄Cl, H₂O/CH₃OH | 6-Aminobenzo[b]thiophene 1,1-dioxide | 65% | acs.org |
Stannous chloride (tin(II) chloride, SnCl₂) is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups to amines, often in an acidic alcoholic solvent. nih.govacs.org This method is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present. For example, various 2-phenyl-3-(benzoyl)benzothiophene derivatives bearing a nitro group have been successfully reduced to their corresponding amino compounds using stannous chloride in refluxing ethanol. mdpi.com The reaction typically proceeds in high yield and is a standard procedure for this type of transformation. mdpi.comresearchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(4-nitrophenyl)benzothiophene | SnCl₂, Ethanol, Reflux, 12 h | 2-(4-aminophenyl)benzothiophene | mdpi.com |
| 2-(4-nitrophenyl)-3-(4-nitrobenzoyl)benzothiophene | SnCl₂, Ethanol, Reflux, 12 h | 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | mdpi.com |
Catalytic Reduction Approaches
Reductive Activation Mechanisms
The nitro group on the this compound scaffold, particularly in its oxidized form as 6-nitrobenzo[b]thiophene-1,1-dioxide (commonly known as Stattic), is a key functional handle for synthetic modifications. nih.govnih.gov One of the primary activation strategies involves the reduction of this nitro group to an amine. This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the molecule's reactivity and providing a nucleophilic site for further derivatization.
Research has demonstrated the specific reduction of 6-nitrobenzo[b]thiophene-1,1-dioxide using iron (Fe) powder and ammonium chloride (NH₄Cl) in a neutral medium of methanol and water. nih.gov This method selectively reduces the nitro group to yield 6-aminobenzo[b]thiophene-1,1-dioxide, which serves as a crucial building block for the synthesis of new analogues. nih.govacs.org This reductive activation is a foundational step in creating libraries of compounds for various applications, including the development of STAT3 signaling pathway inhibitors. nih.govacs.org
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from relatively simple precursors. The electron-deficient nature of the nitrobenzothiophene ring makes it a suitable partner in several types of cycloadditions.
Dearomative [3 + 2] Cycloaddition with Azomethine Ylides
A significant transformation involving nitrobenzothiophenes is the dearomative [3 + 2] 1,3-dipolar cycloaddition with nonstabilized azomethine ylides. rsc.orgnih.gov This reaction provides an efficient, metal-free pathway to construct functionalized, fused tricyclic benzo nih.govmdpi.comthieno[2,3-c]pyrrole frameworks. rsc.orgnih.gov The reaction proceeds under mild conditions and is highly diastereoselective, yielding complex heterocyclic structures with good to excellent yields. rsc.orgrsc.org
The process involves the in situ generation of a nonstabilized azomethine ylide, which then reacts with the electron-deficient nitrobenzothiophene acting as the dipolarophile. nih.govrsc.org While studies have extensively used 3-nitro and 2-nitrobenzothiophenes as substrates, the methodology highlights the enhanced reactivity of the benzothiophene core when substituted with a nitro group. rsc.orgmdpi.comrsc.org The reaction is notable for its high efficiency and the creation of valuable structural motifs present in many biologically active compounds. rsc.orgnih.gov
Table 1: Optimization of Dearomative [3 + 2] Cycloaddition nih.govrsc.org
| Entry | Substrate | Ylide Precursor | Conditions | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 3-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | CH₂Cl₂, TFA, rt, 12h | 90% | >20:1 |
| 2 | 2-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | CH₂Cl₂, TFA, rt, 12h | 91% | >20:1 |
Data represents findings from studies on nitro-substituted benzothiophenes and related heterocycles.
Diels-Alder Reactions with Electron-Deficient Thiophenes
The aromatic nature of the thiophene ring generally makes it an unreactive diene in Diels-Alder reactions. mdpi.com To overcome this, the aromaticity must be disrupted. One effective strategy is the oxidation of the sulfur atom to a sulfone (S,S-dioxide). mdpi.comrsc.org The resulting benzo[b]thiophene S,S-dioxide is a more reactive diene.
The presence of an electron-withdrawing nitro group further enhances the reactivity of the system. Research has been conducted on the Diels-Alder reaction between tetraarylcyclopentadienones and nitro-substituted benzo[b]thiophene S,S-dioxides. rsc.org For instance, the reaction of 5-nitrobenzo[b]thiophene (B1338478) S,S-dioxide with a cyclopentadienone derivative in refluxing xylenes (B1142099) produced the corresponding dibenzothiophene (B1670422) product. rsc.org This [4+2] cycloaddition, followed by the extrusion of carbon monoxide, is a key method for synthesizing highly substituted polyaromatic systems.
Table 2: Example of Diels-Alder Reaction rsc.org
| Diene | Dienophile | Conditions | Product | Yield |
|---|
Functionalization of the Benzothiophene Ring System
Direct functionalization of the benzothiophene core is crucial for synthesizing diverse derivatives. The inherent reactivity of the C2 and C3 positions, as well as the challenges associated with halogenation, are key areas of study.
Reactivity at C2 and C3 Positions
The C2 and C3 positions of the benzo[b]thiophene ring are the most common sites for electrophilic substitution and other functionalizations. researchgate.netresearchgate.net The presence of a nitro group, particularly at the 3-position, activates the C2-C3 double bond for various annulation and cycloaddition reactions. ccspublishing.org.cn These reactions, including Michael additions and cascade sequences, allow for the construction of fused heterocyclic systems. ccspublishing.org.cn
Recent methods have also focused on direct C-H activation or functionalization. For example, a novel method for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives has been developed using sodium hypochlorite (B82951) pentahydrate. nih.gov This reaction proceeds via a proposed chloronium ion intermediate across the C2-C3 bond, which then rearomatizes to the C3-chlorinated product. nih.gov This demonstrates the accessibility of these positions for targeted modifications, although the presence of other functional groups can lead to competing reactions. nih.gov
Halogenation Studies and Challenges
Halogenation is a fundamental transformation for introducing a versatile functional group onto the benzo[b]thiophene skeleton. Studies on the direct halogenation (chlorination and bromination) of benzo[b]thiophene show a strong preference for substitution at the 3-position. cdnsciencepub.com However, these reactions can be challenging to control, often leading to the formation of minor 2-substituted and di-substituted products. cdnsciencepub.com
Nitration of halogenated benzothiophenes, such as 2-bromobenzo[b]thiophene, has been shown to yield a mixture of isomers, including 4-nitro-, 6-nitro-, and 5(or 7)-nitro-2-bromobenzo[b]thiophene, highlighting the complex directing effects of multiple substituents. cdnsciencepub.com
Modern methods aim to overcome these challenges with greater selectivity. The C3-chlorination with sodium hypochlorite, for instance, offers a targeted approach for C2-substituted benzothiophenes. nih.gov However, challenges remain, including competing oxidation reactions at other sensitive sites on the molecule and the potential for highly exothermic reactions with related heterocycles like benzofuran. nih.gov The development of robust and selective halogenation protocols remains an important goal in the synthetic chemistry of nitrobenzothiophenes.
Michael Addition Reactions
The reactivity of the benzo[b]thiophene scaffold in Michael addition reactions is significantly influenced by the substituents on both the thiophene and benzene rings. While this compound itself is not extensively documented as a Michael acceptor, its oxidized derivative, 6-nitrobenzo[b]thiophene 1,1-dioxide , is a potent Michael acceptor. acs.orgnih.gov This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfone group (SO₂) in the 1,1-dioxide, which, in conjunction with the nitro group at the C6 position, activates the double bond between the C2 and C3 atoms for nucleophilic attack. acs.org
The intact double bond in the benzo[b]thiophene 1,1-dioxide ring is considered a prerequisite for its activity in several biological contexts, as it is prone to undergoing Michael addition with various nucleophiles. acs.org Research has shown that this scaffold readily reacts with thiol-containing compounds and other nucleophiles. acs.orgnih.gov For instance, Stattic , the common name for 6-nitrobenzo[b]thiophene 1,1-dioxide, is known to be highly reactive toward nucleophilic attack by the thiol groups of molecules like cysteine and glutathione (B108866) through a modified Michael addition mechanism. acs.org
Further studies have demonstrated specific instances of this reactivity. In one example, a derivative of Stattic, K2071 (a 6-(benzylamino)benzo[b]thiophene 1,1-dioxide), was shown to undergo an oxa-Michael addition. When heated with lithium hydroxide (B78521) in methanol, K2071 yielded the corresponding enantiomeric product of methanol addition across the C2-C3 double bond in a 47% yield. acs.org This reaction highlights the susceptibility of the activated double bond to attack by oxygen-based nucleophiles.
The following table summarizes representative Michael addition reactions involving derivatives of 6-nitrobenzo[b]thiophene 1,1-dioxide.
| Substrate | Michael Donor (Nucleophile) | Reaction Conditions | Product/Outcome | Yield | Ref |
| K2071 | Methanol | LiOH, heat | Oxa-Michael addition product (K2891) | 47% | acs.org |
| Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) | Thiols (e.g., Cysteine, Glutathione) | Not specified | Thiol-adduct via modified Michael addition | Not specified | acs.orgnih.gov |
| 2-Nitrobenzo[b]thiophenes | 2-Aminochalcones | Chiral squaramide catalyst, CH₂Cl₂, room temp. | Chiral benzo[b]thiophene fused heterocyclic compounds via aza-Michael/Michael addition cascade | Good | ccspublishing.org.cn |
Spectroscopic Characterization Methodologies for 6 Nitro Benzo B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 6-Nitro-benzo[b]thiophene, the aromatic region of the spectrum is of key interest. The protons on the benzo[b]thiophene ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of the nitro group at the C-6 position.
The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the thiophene (B33073) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-5, and H-7) will display specific multiplicities (singlet, doublet, doublet of doublets) due to spin-spin coupling with adjacent protons. The H-7 proton is expected to appear as a doublet with a small meta-coupling, shifted significantly downfield due to its proximity to the nitro group. The H-5 proton will likely appear as a doublet of doublets, coupled to both H-4 and H-7. The H-4 proton, being ortho to the sulfur-containing ring junction, will also appear as a doublet. The protons of the thiophene ring, H-2 and H-3, will appear as doublets due to their coupling with each other.
While specific experimental data for this compound is not widely published, data for the closely related isomer, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, provides insight into the expected chemical shifts in a nitro-substituted benzothiophene (B83047) system researchgate.net.
Table 1: Representative ¹H NMR Data for a Nitro-Substituted Benzo[b]thiophene Analogue Data for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in CDCl₃ researchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.78 | d | Jm = 2.1 |
| H-6 | 8.31 | dd | Jo = 9.0, Jm = 2.2 |
| H-7 | 8.00 | d | Jo = 9.0 |
| H-3 | 8.19 | s | - |
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. The benzo[b]thiophene core has eight carbon atoms, and due to the asymmetry introduced by the nitro group, all eight are expected to be chemically non-equivalent, resulting in eight signals in the ¹³C NMR spectrum.
The carbon atom directly attached to the nitro group (C-6) will be significantly deshielded and appear at a high chemical shift (downfield). The other carbons of the benzene ring (C-4, C-5, C-7, C-3a, C-7a) and the thiophene ring (C-2, C-3) will have shifts characteristic of aromatic and heteroaromatic systems. Quaternary carbons (C-3a, C-6, C-7a) often show weaker signals compared to protonated carbons.
Analysis of related structures, such as Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, helps in predicting the approximate chemical shift ranges researchgate.net.
Table 2: Representative ¹³C NMR Data for a Nitro-Substituted Benzo[b]thiophene Analogue Data for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate in CDCl₃ researchgate.net
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-5 (Nitro-substituted) | 145.9 |
| Quaternary Carbons | 162.3, 147.4, 138.3, 137.2 |
| CH Carbons | 130.7, 123.6, 121.2, 121.0 |
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The most prominent features in the IR spectrum of this compound are the absorption bands corresponding to the nitro (NO₂) group. The nitro group gives rise to two strong and distinct stretching vibrations:
Asymmetric stretching (ν_as): Typically observed in the range of 1500-1560 cm⁻¹.
Symmetric stretching (ν_s): Typically observed in the range of 1300-1370 cm⁻¹.
Studies on various nitro-substituted benzo[b]thiophene derivatives consistently report these bands. For instance, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate exhibits strong absorptions at 1529 cm⁻¹ and 1346 cm⁻¹ researchgate.net, while Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate shows these bands at 1511 cm⁻¹ and 1344 cm⁻¹ rsc.org. The presence of strong bands in these regions is definitive evidence for the nitro functionality in the molecule.
The benzo[b]thiophene core structure also gives rise to several characteristic vibrations. These include:
Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands of varying intensity are typically observed in the 1400-1600 cm⁻¹ region. These can sometimes overlap with the asymmetric nitro stretch.
C-H out-of-plane bending: Strong absorptions in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Table 3: Typical Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) |
| Aromatic C-H | Stretch | 3000 - 3100 (Weak to Medium) |
Characteristic Nitro Group Absorptions
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.
For this compound (C₈H₅NO₂S), the molecular weight is 179.20 g/mol nih.gov. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z = 179.
The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of nitro-group-related fragments. The expected fragmentation pathway for this compound would include:
Loss of a nitro group (NO₂): A significant peak at m/z 133 (M-46) corresponding to the formation of the benzo[b]thienyl cation.
Loss of nitric oxide (NO): A peak at m/z 149 (M-30), which can rearrange to a more stable oxazine-type structure before further fragmentation.
Loss of oxygen: A peak at m/z 163 (M-16) from the molecular ion.
Subsequent fragmentation of the primary fragment ions, such as the benzo[b]thienyl cation (m/z 133), would likely involve the loss of acetylene (B1199291) (C₂H₂) to give a peak at m/z 107, or the loss of a thiirene (B1235720) radical (CS) to yield a peak at m/z 89.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 5-nitrobenzo[b]thiophene-2-carboxylate |
| Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate |
| 3-chloro-6-nitrobenzo[b]thiophene-2-carbonyl chloride |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the conjugated system of the benzothiophene core and the influence of the nitro group.
In studies of related nitroaromatic compounds, UV-Vis spectroscopy has been employed to monitor changes in electronic structure, such as during interactions with other molecules or upon chemical reactions. For instance, the amount of a parent compound and its thiol-conjugates can be determined using UV-Vis spectrometry. acs.org The technique is also valuable for observing phenomena like hyperchromic effects, which indicate an increase in absorption intensity, often due to interactions with macromolecules like DNA. researchgate.net
| Parameter | Observation | Significance |
| λmax | Characteristic absorption maxima in the UV-Vis region. | Corresponds to specific electronic transitions within the molecule's chromophore. |
| Molar Absorptivity (ε) | Quantitative measure of light absorption at a specific wavelength. | Relates to the probability of the electronic transition. |
| Spectral Shifts | Hypsochromic (blue) or bathochromic (red) shifts. | Indicates changes in the electronic environment, such as solvent effects or molecular interactions. |
Elemental Analysis (CHNS)
Elemental analysis provides the empirical formula of this compound by determining the mass percentages of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). This fundamental technique confirms the compound's purity and elemental composition. The process typically involves the combustion of a sample, where the resulting gases are separated and quantified. thermofisher.com
Modern elemental analyzers, such as the LECO CHNS 932 or Thermo Scientific FlashSmart, are frequently used for this purpose. thermofisher.comscispace.comuminho.pt The experimental percentages of C, H, N, and S are compared against the calculated theoretical values based on the molecular formula of this compound (C₈H₅NO₂S) to verify its identity. For instance, in the characterization of similar heterocyclic compounds, elemental analysis is a standard procedure to confirm the successful synthesis of the target molecule. mdpi.comdergipark.org.tr
| Element | Theoretical % (for C₈H₅NO₂S) |
| Carbon (C) | 53.62 |
| Hydrogen (H) | 2.81 |
| Nitrogen (N) | 7.82 |
| Sulfur (S) | 17.89 |
Advanced Spectroscopic Techniques (e.g., E-ESR Spectroscopy for Reduction Processes)
Electrochemical-Electron Spin Resonance (E-ESR) spectroscopy is a powerful method for studying the reduction processes of nitroaromatic compounds like this compound. This technique allows for the in-situ generation and detection of radical species formed during electrochemical reduction. researchgate.netrsc.org
The biological activity of many nitro compounds is linked to the reductive activation by nitroreductases. E-ESR spectroscopy, in conjunction with cyclic voltammetry (CV), provides a detailed picture of the electron reduction processes. researchgate.net For mononitro benzo[b]thiophenes, the initial reduction step typically leads to the formation of a persistent radical anion. researchgate.netrsc.org The ESR spectra of these electrochemically generated radicals reveal hyperfine couplings, which can be assigned to specific nuclei within the molecule, providing insight into the spin density distribution. rsc.orgresearchgate.net
| Technique | Information Obtained | Relevance to this compound |
| E-ESR Spectroscopy | Detection and characterization of radical anions. | Elucidates the initial steps of the reduction process, which is often crucial for biological activity. |
| Cyclic Voltammetry (CV) | Reversibility and formal potential of redox processes. | Complements E-ESR by providing data on the energetics and kinetics of electron transfer. researchgate.netrsc.org |
| DFT Calculations | Theoretical spin density values. | Aids in the assignment of experimentally determined hyperfine coupling constants from ESR spectra. rsc.org |
X-ray Diffraction (XRD) for Solid-State Structure Analysis
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. This technique is crucial for understanding the molecular packing in the crystal lattice. acs.orgrsc.orgmdpi.com
While a specific crystal structure for this compound was not found in the provided search results, the characterization of analogous thiophene-containing molecules highlights the utility of this method. dergipark.org.tracs.org XRD studies on related compounds reveal how substituents and molecular geometry influence packing motifs, such as herringbone or stacked arrangements, which are critical for the properties of organic electronic materials. acs.orgresearchgate.net
| Parameter | Description | Significance |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the overall crystal system and symmetry. |
| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the molecular symmetry within the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Confirms the molecular connectivity and geometry. |
| Intermolecular Interactions | Analysis of non-covalent interactions (e.g., hydrogen bonds, π-stacking). | Explains the forces holding the crystal lattice together and influences physical properties. |
Theoretical and Computational Studies of 6 Nitro Benzo B Thiophene
Density Functional Theory (DFT) Calculations
No published DFT studies were found for 6-Nitro-benzo[b]thiophene.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, have not been reported.
Without HOMO-LUMO data, a quantitative analysis of the compound's reactivity and electron affinity based on frontier orbital energies cannot be performed.
Molecular Electrostatic Potential (MEP) Surface Analysis
There are no available MEP surface maps for this compound to visualize its electrophilic and nucleophilic sites.
Prediction of Spectroscopic Parameters
Computational predictions for spectroscopic data (such as IR or NMR spectra) for this compound are not documented.
Quantum Chemical Descriptors and Reactivity Indices
A detailed analysis of quantum chemical descriptors (e.g., hardness, softness, electronegativity, and electrophilicity index) for this compound has not been conducted.
The absence of such fundamental computational data highlights a gap in the chemical literature and presents an opportunity for future research to characterize this compound and expand the understanding of the structure-property relationships within the nitro-substituted benzothiophene (B83047) class.
Computational Studies of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound. Through the application of quantum chemical methods, researchers can elucidate reaction pathways, transition states, and the electronic factors that govern the reactivity of this molecule.
Mechanistic Details of Reduction Processes
The reduction of the nitro group is a critical transformation for nitroaromatic compounds, often being a necessary activation step for their biological activity. researchgate.netnih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electron reduction processes of nitrothiophenes and related compounds like nitrobenzo[b]thiophenes. researchgate.net
The biological activity of such compounds is frequently linked to the presence and position of the nitro groups. researchgate.net In many cases, the biological effects are dependent on reductive activation by nitroreductases. researchgate.net These enzymes can catalyze the reduction, a process that is especially significant in the low-oxygen (hypoxic) regions of solid tumors. researchgate.net
From a mechanistic standpoint, the initial step in the electrochemical reduction of nitrothiophenes and mononitro benzo[b]thiophenes is the formation of a radical anion. researchgate.net However, the subsequent fate of this intermediate varies significantly between different compounds. Computational and experimental results show that further reduction can lead to the formation of dianions or secondary radicals (open-shell electronic structures). researchgate.net The relative positions of the nitro groups play a crucial role in determining the pathway of these subsequent reduction steps. researchgate.net
DFT calculations are used to model these processes, providing insights into the electronic structures of the intermediates and the energetics of the reduction pathways. researchgate.net For instance, a computational metabolism model based on a deep neural network can predict which nitroaromatic compounds are bioactivated through reduction. nih.gov This model identifies the part of the molecule that is metabolized and the type of biotransformation it undergoes. nih.gov
The general mechanism for the reduction of nitroaromatic compounds can proceed through sequential two-electron steps, yielding nitroso, N-hydroxy, and finally, the amine derivative. nih.gov Alternatively, under anaerobic conditions, a one-electron reduction can form a nitro anion radical. nih.gov In a practical laboratory setting, the reduction of the related compound 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) to 6-aminobenzo[b]thiophene 1,1-dioxide has been achieved using iron powder and ammonium (B1175870) chloride in a water/methanol (B129727) mixture. acs.orgnih.gov
Intermolecular Interaction Energies (e.g., PIXEL calculations)
Understanding the intermolecular forces within the crystal lattice is crucial for predicting the solid-state properties of a compound, such as its packing arrangement and polymorphism. The PIXEL method, based on a semi-classical density sums approach, is a powerful computational tool for calculating and partitioning intermolecular interaction energies in molecular crystals. nih.govnih.gov
This method calculates the interaction energy between pairs of molecules in a crystal and dissects it into four key components: Coulombic, polarization, dispersion, and repulsion energies. nih.govnih.gov This partitioning provides a chemically intuitive picture of the forces holding the crystal together. nih.gov While a specific PIXEL analysis for this compound is not prominently available in the literature, the methodology is broadly applicable to organic molecular crystals, including nitroaromatic compounds. researchgate.netmdpi.com
The calculation process involves:
Obtaining the molecular geometry from experimental crystal structure data (e.g., a CIF file).
Calculating the electron density of an isolated molecule using a quantum chemistry method like MP2 or DFT with an appropriate basis set (e.g., 6-31G(d,p)). nih.gov
The PIXEL program then uses this electron density to compute the interaction energies between a central molecule and its neighbors in the crystal lattice. nih.gov
The results of a PIXEL calculation are typically presented in a table that quantifies the contribution of each energy term to the total interaction energy for the most significant molecular pairs in the crystal.
Table 1: Components of Intermolecular Interaction Energy Calculated by PIXEL
| Energy Component | Description |
| Coulombic (E_coul) | Represents the electrostatic interaction between the static charge distributions (electron density and nuclei) of the molecules. |
| Polarization (E_pol) | Accounts for the induction energy arising from the distortion of a molecule's electron cloud by the electric field of neighboring molecules. |
| Dispersion (E_disp) | The attractive van der Waals force arising from instantaneous fluctuations in electron density (London dispersion forces). This is often a dominant stabilizing force in non-polar organic crystals. nih.gov |
| Repulsion (E_rep) | The short-range repulsive force that arises from the Pauli exclusion principle when the electron clouds of two molecules begin to overlap. |
| Total Energy (E_tot) | The sum of the four components, representing the total interaction energy for a specific molecular pair. |
This table describes the typical output of a PIXEL calculation, providing a framework for analyzing the forces governing crystal packing.
Studies on other nitroaromatic compounds have demonstrated the utility of this method. For example, in polymorphs of a benzoxadiazole derivative, π-hole interactions with a nitro moiety were identified as playing a key role in the crystal structure formation. mdpi.com In another example, the analysis of the herbicide isoxaflutole (B1672639) showed that dispersion energy contributed 66% to the crystal's stabilization. nih.gov
Molecular Dynamics Simulations (e.g., for Polymorph Stability)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the stability of different crystalline forms, or polymorphs, of a compound. nih.govrsc.org Polymorphism is critical in the pharmaceutical and materials science fields, as different polymorphs can have vastly different physical properties.
MD simulations can provide insights into:
The relative stability of different polymorphs at various temperatures and pressures. rsc.org
The mechanisms and pathways of polymorphic phase transitions. nih.govrsc.org
The influence of molecular conformation and flexibility on crystal packing and stability. rsc.org
While specific MD simulations focused on the polymorph stability of this compound are not extensively documented, studies on other energetic materials containing nitro groups, such as CL-20 (hexanitrohexaazaisowurtzitane), provide a clear blueprint for how such investigations would be conducted. nih.govrsc.orgicm.edu.pl
In these studies, a force field, which is a set of parameters describing the potential energy of the system, is first developed or chosen. The COMPASS force field, for instance, is suitable for simulations of nitro-compound explosives. icm.edu.pl The simulation then proceeds by solving Newton's equations of motion for a system of molecules arranged in a crystal lattice, allowing researchers to observe the evolution of the crystal structure over time. icm.edu.pl
Advanced techniques like Metadynamics can be combined with MD to accelerate the simulation of rare events, such as phase transitions between polymorphs, which might otherwise occur on timescales inaccessible to standard MD. nih.gov This involves introducing a bias potential based on a few collective variables (CVs)—parameters that describe the key differences between the polymorphs, such as the orientation of nitro groups or other flexible parts of the molecule. nih.gov By applying these methods, researchers can observe transitions between solid polymorphs and reconstruct the free energy landscape, providing a quantitative measure of their relative stabilities. nih.gov
Applications of Nitrobenzothiophenes in Materials Science Research
Role of Benzothiophene (B83047) Derivatives in Organic Materials
Benzothiophene, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, serves as a versatile building block in the synthesis of organic materials. numberanalytics.comacs.org Its planar structure and electron-rich nature, stemming from the sulfur atom in the thiophene ring, contribute to its favorable electronic properties, making it a valuable component in the development of organic semiconductors. numberanalytics.comnumberanalytics.com
Derivatives of benzothiophene have been extensively investigated for their applications in various organic electronic devices. Their utility spans across:
Organic Light-Emitting Diodes (OLEDs): The ability of certain benzothiophene-based materials to emit light efficiently has led to their use in OLEDs. numberanalytics.comnih.gov
Organic Photovoltaics (OPVs): Benzothiophene derivatives are explored as potential materials for OPVs due to their capacity to absorb light and generate charge carriers. numberanalytics.com
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility and tunable electronic properties of benzothiophene derivatives make them promising candidates for the active layer in OFETs. numberanalytics.comnih.gov
The versatility of the benzothiophene core allows for structural modifications, such as the introduction of various functional groups, which can profoundly influence its electronic properties, intermolecular interactions, and crystal packing. nih.gov This tunability is crucial for designing materials with optimized performance for specific electronic applications.
Potential as Building Blocks for Advanced Materials
The unique structural and electronic features of benzothiophene derivatives position them as key building blocks for the creation of advanced organic materials. numberanalytics.com The development of novel materials often involves the synthesis of benzothiophene-based polymers and oligomers, which can be fabricated into devices like OFETs and OLEDs. numberanalytics.com
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of modern electronics, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used. Benzothiophene derivatives, particularly those based on the numberanalytics.combenzothieno[3,2-b] numberanalytics.combenzothiophene (BTBT) substructure, have demonstrated exceptional performance as organic semiconductors in OFETs. acs.orgnih.gov These materials often exhibit high charge carrier mobilities, a critical parameter for efficient transistor operation. acs.orgnih.govbohrium.com
The introduction of substituents onto the benzothiophene core can significantly impact the performance of the resulting OFETs. For instance, the position of sulfur atoms and the nature of the attached moieties can influence charge mobility. bohrium.com Research has shown that specific benzothiophene derivatives can be solution-processed to form highly crystalline thin films with favorable molecular packing, leading to enhanced electrical performance. bohrium.com The design of such materials is guided by the need for high charge carrier mobility, tunable optical and electrical properties, and the potential for creating flexible and transparent electronics. numberanalytics.com
Organic Photovoltaics (OPVs)
Organic photovoltaics represent a promising technology for low-cost, flexible, and large-area solar energy conversion. navy.miloaepublish.com The efficiency of OPVs is intrinsically linked to the properties of the donor and acceptor materials within the active layer. navy.milmdpi.com Benzothiophene derivatives have been investigated as both electron donor and electron acceptor components in OPV devices. numberanalytics.com
The fundamental process in an OPV involves light absorption to form excitons, which then diffuse to a donor-acceptor interface to be separated into free charge carriers. mdpi.com The design of benzothiophene-based materials for OPVs focuses on tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation and transport. mdpi.com The combination of an electron-donating thiophene moiety with electron-withdrawing groups can create molecules with potential applications in OPVs. smolecule.com
Influence of Nitro Group on Electronic and Optoelectronic Properties
The introduction of a nitro (–NO₂) group onto the benzothiophene scaffold, as in 6-Nitro-benzo[b]thiophene, has a profound impact on the molecule's electronic and optoelectronic properties. The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density distribution within the molecule. nih.gov
This electron-withdrawing nature leads to several key effects:
Increased Polarity: The nitro group increases the polarity of the benzothiophene molecule, which can affect its solubility and intermolecular interactions.
Modified Reactivity: The presence of the nitro group deactivates the benzothiophene ring towards electrophilic substitution reactions but can facilitate nucleophilic aromatic substitution.
Tuned Energy Levels: The strong electron-withdrawing character of the nitro group lowers the energy levels of the molecular orbitals (HOMO and LUMO). This tuning of energy levels is a critical strategy in the design of materials for organic electronics. nih.gov For instance, in donor-acceptor systems, a strong acceptor moiety like a nitro-functionalized group can lead to a smaller energy gap, which is beneficial for applications requiring absorption of lower energy light. nih.gov
Enhanced Non-Linear Optical (NLO) Properties: The "push-pull" architecture created by combining an electron-donating part of a molecule with an electron-withdrawing group like a nitro group can significantly enhance the NLO response of the material. nih.gov
Research on related nitro-substituted aromatic compounds suggests their potential in various applications, including as antibacterial, antifungal, and anti-tumor agents, highlighting the broad impact of the nitro functional group. smolecule.com
Design of Conjugated Systems for Material Applications
Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronic materials. wikipedia.org The delocalized π-electrons within these systems are responsible for their unique optical and electronic properties. wikipedia.orgbeilstein-journals.org The design of novel π-conjugated systems is a central theme in materials science, aiming to create materials with tailored properties for specific applications. beilstein-journals.orgrsc.org
Benzothiophene and its derivatives are excellent building blocks for constructing extended π-conjugated systems. numberanalytics.com The design principles for these systems often involve:
Donor-Acceptor (D-A) Architecture: A common strategy is to create molecules with a "push-pull" electronic structure by linking electron-donating (donor) and electron-accepting (acceptor) units through a π-conjugated bridge. nih.gov This architecture can lead to intramolecular charge transfer (ICT), which is crucial for applications in NLO and photovoltaics. nih.gov The this compound unit can act as a potent electron-accepting moiety in such designs.
Planarity and Intermolecular Interactions: The planarity of the conjugated backbone is essential for effective π-orbital overlap and efficient charge transport. researchgate.net The design of molecules that self-assemble into well-ordered solid-state structures with strong intermolecular π-π stacking is a key goal for achieving high charge carrier mobility in OFETs. acs.org
Biological Activities and Mechanistic Investigations of 6 Nitro Benzo B Thiophene Derivatives Excluding Clinical Human Trial Data
General Overview of Benzothiophene (B83047) Biological Activities
Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netsmolecule.com The versatility of the benzothiophene moiety has made it a subject of considerable research in the quest for novel therapeutic agents. researchgate.net
Antimicrobial Activities (Antibacterial, Antifungal, Antileishmanial)
Derivatives of benzothiophene have shown promise as antimicrobial agents. For instance, certain armed thiophene (B33073) derivatives have demonstrated potent activity against various pathogens. nih.gov One study highlighted a thiophene derivative that was more effective than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Additionally, some benzothiophene compounds have exhibited activity against fungal species. nih.gov
Research into N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivatives revealed anthelmintic activity against Pheretima posthuma and Perionyx excavates helminths. researchgate.net The biological potential of benzothiazole (B30560) derivatives, which share structural similarities, has been noted, with some compounds showing good antibacterial activity against Staphylococcus aureus and Escherichia coli. rjpbcs.com
| Compound/Derivative Class | Antimicrobial Activity | Target Organism(s) | Reference |
| Armed Thiophene Derivative 7 | Antibacterial | Pseudomonas aeruginosa | nih.gov |
| N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamides | Anthelmintic | Pheretima posthuma, Perionyx excavates | researchgate.net |
| Benzothiazole Derivatives (general) | Antibacterial | Staphylococcus aureus, Escherichia coli | rjpbcs.com |
Anti-inflammatory Properties
The anti-inflammatory potential of 6-nitrobenzo[b]thiophene derivatives is an area of active investigation. A notable derivative, 6-nitrobenzo[b]thiophene 1,1-dioxide, also known as Stattic, is recognized as a selective inhibitor of the STAT3 protein, which plays a role in inflammatory diseases. clemson.edu Stattic has been proposed as a potential therapeutic agent for diseases associated with chronic inflammation. clemson.edu
Another study investigated a 6-nitrobenzo[d]thiazol-2 amine derivative, N3, and found that it demonstrated dose-dependent hemolysis inhibition, confirming its membrane-stabilizing and anti-inflammatory properties. nih.gov This derivative also suppressed the expression of pro-inflammatory genes. nih.gov Furthermore, some 5-nitrobenzo[b]thiophene-2-carboxylic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting leukotriene synthesis. smolecule.com
| Compound | Mechanism/Observed Effect | Reference |
| 6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) | Inhibits STAT3 function | clemson.edu |
| 6-nitrobenzo[d]thiazol-2 amine derivative (N3) | Membrane stabilization, suppression of pro-inflammatory genes | nih.gov |
| 5-Nitrobenzo[b]thiophene-2-carboxylic acid derivatives | Inhibition of leukotriene synthesis | smolecule.com |
Anticancer Activity Research
The anticancer properties of 6-nitrobenzo[b]thiophene and its analogs are a significant focus of research. researchgate.netresearchgate.netsciprofiles.com The parent compound, 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), was initially developed as a potent inhibitor of STAT3 for anticancer therapy. acs.orgnih.gov
Derivatives of 6-nitrobenzo[b]thiophene have demonstrated cytotoxicity against various cancer cell lines. For example, a methoxybenzylamino derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, K2071, which is derived from the reduction of Stattic, showed cytotoxicity against a set of human glioblastoma-derived cell lines. sciprofiles.comnih.govacs.org
Other research on novel fused thiophene derivatives identified compounds with high inhibitory activity on HepG2 (liver cancer) cells. mdpi.com Specifically, a chloro derivative (3b) showed significant cytotoxicity against both HepG2 and PC-3 (prostate cancer) cell lines. mdpi.com Thiophene derivatives have also been reported to induce apoptosis in cancer cell lines, including leukemia cells. plos.org
| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| K2071 | Human glioblastoma | Cytotoxicity | sciprofiles.comnih.gov |
| Chloro derivative 3b | HepG2, PC-3 | Cytotoxicity | mdpi.com |
| Thiophene derivatives (general) | Leukemia | Apoptosis induction | plos.org |
| Fused Thiophene Trimethoxy analog 3g | HepG2 | High inhibitory activity | mdpi.com |
| Fused Thiophene Methoxy derivative 3f | HepG2, PC-3 | High cytotoxicity | mdpi.com |
Senotherapeutics, agents that selectively eliminate senescent cells, are a promising area of cancer research. The K2071 derivative of 6-aminobenzo[b]thiophene 1,1-dioxide has demonstrated senotherapeutic properties. nih.govacs.org It exerted cytotoxicity for glioblastoma cells that were induced into a senescent state by the chemotherapeutic agent temozolomide. acs.org Furthermore, K2071 inhibited the secretion of the proinflammatory cytokine MCP-1 in these senescent cells, highlighting its potential to modulate the senescence-associated secretory phenotype. acs.org These findings suggest that K2071 is not only a STAT3 inhibitor and a mitotic poison but also possesses anticancer and senotherapeutic properties effective against glioblastoma cells. nih.govacs.org
Impact on Cell Proliferation in Tumor Spheroids
Antioxidant Properties
Benzo[b]thiophene derivatives have been investigated for their antioxidant capabilities, which are often linked to their ability to activate cellular defense mechanisms against oxidative stress. nih.govresearchgate.netresearchgate.net
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular redox balance. mdpi.com Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. mdpi.com Research on tetrahydrobenzo[b]thiophene derivatives has shown that they can activate this protective pathway. nih.govresearchgate.net These compounds were found to disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2. nih.govresearchgate.net By inhibiting Keap1, Nrf2 is stabilized and can translocate to the nucleus, where it binds to the ARE and initiates the expression of antioxidant genes. nih.gov This non-electrophilic mechanism of Nrf2 activation is a promising strategy for combating diseases related to oxidative stress. researchgate.net
A direct consequence of Nrf2-ARE pathway activation is the increased production of phase II detoxification and antioxidant enzymes. alliedacademies.orgresearchgate.net One of the key enzymes in this response is NAD(P)H: quinone oxidoreductase 1 (NQO1). Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have confirmed their ability to activate Nrf2, as evidenced by increased NQO1 enzymatic activity and messenger RNA (mRNA) expression in Hepa-1c1c7 cells. researchgate.net The induction of cytoprotective enzymes like NQO1 is a crucial mechanism by which these compounds can protect cells from oxidative damage. researchgate.netalliedacademies.org
Oxidative stress involves an imbalance characterized by the overproduction of reactive oxygen species (ROS). nih.gov The antioxidant activity of certain compounds can be measured by their ability to mitigate these harmful species. Research on novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold revealed that a lead compound, 8b, was capable of reducing intracellular ROS content. nih.gov While the precise mechanism was linked to effects on mitochondrial membrane potential, the reduction of ROS is a key indicator of antioxidant potential, counteracting the damaging single-electron oxidation processes that ROS perpetrate on cellular components. nih.gov
Induction of Cytoprotective Phase II Enzymes (e.g., NQO1)
Enzyme Inhibition (e.g., Cholinesterase, Kinase)
Derivatives of benzo[b]thiophene have demonstrated inhibitory activity against several important enzyme families, including cholinesterases and various kinases, indicating their potential as therapeutic agents for a range of diseases. mdpi.comresearchgate.net
Research has shown that benzo[b]thiophene-chalcone hybrids are effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Specifically, compound 5f from one study was identified as the best AChE inhibitor, while compound 5h was the most potent BChE inhibitor, with an IC₅₀ value comparable to the standard drug galantamine. mdpi.comnih.gov Furthermore, Schiff base derivatives of benzothiophene have also been reported as significant inhibitors of these enzymes. dergipark.org.tr
In the realm of kinase inhibition, which is central to cancer therapy, benzo[b]thiophene derivatives have shown significant promise. nih.gov The foundational compound, 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic), is well-known as an inhibitor of the STAT3 signaling pathway, which it achieves by preventing the phosphorylation and dimerization of the STAT3 protein. nih.govnih.govresearchgate.net As STAT3 activation is mediated by upstream kinases, this inhibition is a key anti-kinase pathway activity. nih.gov Further studies on other derivatives have identified direct kinase inhibitors. For example, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), an enzyme involved in reprogrammed glucose metabolism in cancer cells. nih.gov
| Compound/Derivative Class | Enzyme Target | Activity/Potency (IC₅₀) | Source |
|---|---|---|---|
| Compound 5f (Benzothiophene-chalcone hybrid) | Acetylcholinesterase (AChE) | 62.10 μM | mdpi.comnih.gov |
| Compound 5h (Benzothiophene-chalcone hybrid) | Butyrylcholinesterase (BChE) | 24.35 μM | mdpi.comnih.gov |
| Benzothiophene Schiff bases | AChE and BChE | Significant inhibition (Ki in nM range) | dergipark.org.tr |
| Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) | STAT3 (Phosphorylation) | Inhibits STAT3 phosphorylation and function | nih.govnih.govnih.gov |
| Compound 8b (benzo[b]thiophene 1,1-dioxide derivative) | STAT3 (Phosphorylation) | Significantly blocks STAT3 phosphorylation | nih.gov |
| Compound 1b (Tetrahydrobenzo[b]thiophene derivative) | Pyruvate Dehydrogenase Kinase 1 (PDK1) | 57.10 µg/mL | nih.gov |
Other Investigated Biological Activities
Beyond the more commonly studied areas, the therapeutic potential of 6-nitro-benzo[b]thiophene derivatives has been assessed across a range of other biological activities.
Anticonvulsant Activity: Certain benzo[b]thiophene derivatives have shown promise in preclinical models of epilepsy. rsc.org For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated notable anticonvulsant effects in maximal electroshock and pentylenetetrazole seizure models. Additionally, some benzo[b]thiophene derivatives have been synthesized and evaluated as potential anticonvulsant agents. ijpsjournal.comijpsr.com The structural versatility of the benzothiophene scaffold allows for modifications that could lead to the development of new treatments for neurological disorders like epilepsy. rsc.orgnih.gov
Anti-diabetic Activity: The potential for benzo[b]thiophene derivatives to act as anti-diabetic agents has been explored. rsc.orgijpsjournal.com Studies have investigated their ability to transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. tandfonline.com In vivo studies in diabetic mice have shown that certain 2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives can significantly lower blood glucose levels, improve glucose tolerance, and enhance pancreatic β-cell mass. tandfonline.com Some derivatives have also been found to lower serum insulin (B600854) levels. tandfonline.com
Anti-HIV Activity: The investigation of benzo[b]thiophene derivatives has extended to their potential as anti-HIV agents. Research has focused on synthesizing and evaluating various derivatives for their ability to inhibit viral replication or key viral enzymes.
Anti-tubercular Activity: A significant body of research has focused on the anti-tubercular properties of benzo[b]thiophene derivatives. rsc.orgnih.gov Derivatives of benzo[b]thiophene 1,1-dioxide have shown inhibitory activity against Mycobacterium tuberculosis. nih.gov Specifically, 3-substituted benzo[b]thiophene 1,1-dioxides have demonstrated significant inhibition of M. tuberculosis growth. nih.gov Some of the most potent compounds in this class have exhibited minimum inhibitory concentrations (MIC) as low as 2.6 µM. nih.gov Furthermore, certain benzo[b]thiophene-2-carboxylic acid derivatives have shown excellent activity against both active and dormant M. bovis BCG. nih.gov The anti-tubercular potential of these compounds has also been noted against multidrug-resistant strains of M. tuberculosis. mdpi.com
Anthelmintic Activity: The anthelmintic potential of this compound derivatives has been investigated. rsc.org A series of N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivatives were synthesized and evaluated against Pheretima posthuma and Perionyx excavates. researchgate.net One particular compound from this series demonstrated significant anthelmintic activity, with a mean paralyzing time of 13.15 minutes and a mean death time of 16.17 minutes against P. excavates. researchgate.net
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.
Role of the Benzo[b]thiophene 1,1-dioxide Ring and Double Bond Reactivity
The benzo[b]thiophene 1,1-dioxide core is a key pharmacophore in many biologically active derivatives. acs.org The double bond between the C2 and C3 positions of this ring system is particularly important for the activity of these compounds. acs.org This double bond is susceptible to Michael addition reactions, a type of nucleophilic addition, which is believed to be a prerequisite for the biological activity of some derivatives, such as the STAT3 inhibitor Stattic. acs.org The reactivity of this double bond allows for covalent interactions with biological targets, which can lead to potent inhibition.
Influence of Substituents on Cytotoxicity and Mitotic Poisoning
The nature and position of substituents on the benzo[b]thiophene scaffold play a critical role in determining the cytotoxicity and mitotic poisoning effects of these derivatives.
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly impact activity. For example, ligands with electron-releasing groups, such as a methyl substituent, have demonstrated stronger inhibitory effects in some cases compared to those with nitro-substituted ligands. researchgate.net Conversely, introducing electron-withdrawing groups like a nitro group can enhance antibacterial potency.
Specific Substituent Effects:
Aminomethyl linker and para-methoxyphenyl motifs: These groups have been identified as essential for the mitotic poisoning and cytotoxic activity of certain derivatives. acs.org
Thiol-reactive compounds: The cytotoxicity of some derivatives, like Stattic, has been found to be independent of STAT3 presence, suggesting alternative mechanisms of action. acs.org
| Compound/Derivative Class | Substituent(s) | Observed Effect | Reference |
| Stattic Analogues | Aminomethyl linker, para-methoxyphenyl motifs | Essential for mitotic poisoning and cytotoxicity | acs.org |
| K2071 Derivatives | para-substituted methoxyphenyl motif | Necessary for antimitotic but not overall cytotoxic activity | nih.gov |
| Benzo[b]thiophene Derivatives | Electron-releasing groups (e.g., methyl) | Stronger inhibitory effects than nitro-substituted ligands | researchgate.net |
| Benzo[b]thiophene-6-carbaldehyde Derivatives | Electron-withdrawing groups (e.g., -NO₂) | Enhanced antibacterial potency |
Computational SAR Analysis (e.g., Binary QSAR Models)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ijpsjournal.comresearchgate.net For benzo[b]thiophene derivatives, QSAR analyses have revealed that steric and electrostatic interactions, as well as electro-topological parameters, are key determinants of their anticancer efficacy. ijpsjournal.comresearchgate.net These models have demonstrated that properties such as Polar Surface Area are correlated with anticancer activity. ijpsjournal.com Such computational approaches are valuable for designing new derivatives with potentially improved therapeutic profiles. researchgate.net
Molecular Mechanisms of Action (Non-Clinical)
The molecular mechanisms underlying the biological activities of this compound derivatives are diverse and often depend on the specific derivative and its cellular context.
One of the most well-studied mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. acs.orgnih.govnih.gov STAT3 is a protein that plays a critical role in cell proliferation, survival, and migration, and its abnormal activation is a hallmark of many cancers. nih.gov Derivatives like Stattic and its analogues act as potent STAT3 inhibitors. acs.orgnih.gov Molecular modeling studies suggest that these compounds can occupy the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. nih.gov
However, research has also revealed that some benzo[b]thiophene derivatives exert their effects through STAT3-independent mechanisms. acs.orgnih.gov For example, the cytotoxicity of Stattic has been shown to be independent of STAT3 expression in some cancer cell lines. acs.org Some derivatives have been found to induce apoptosis (programmed cell death) and block the cell cycle. nih.gov They can also lead to a loss of mitochondrial membrane potential and a reduction in intracellular reactive oxygen species (ROS) content. nih.gov Furthermore, some derivatives exhibit antimitotic effects by interfering with microtubule organization, leading to defects in mitotic spindle formation and cell cycle arrest in prophase. acs.orgnih.gov This suggests that these compounds can have multiple cellular targets and mechanisms of action.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
The compound this compound-1,1-dioxide, also known as Stattic, is recognized as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov STAT3 is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, and inflammation, and its dysregulation is frequently observed in various cancers. acs.orgspandidos-publications.com Stattic exerts its inhibitory effect by targeting the SH2 domain of the STAT3 protein. spandidos-publications.comsigmaaldrich.com This interaction prevents the phosphorylation of STAT3 at tyrosine 705, a crucial step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression. spandidos-publications.comsigmaaldrich.com
Derivatives of Stattic have been synthesized to enhance its properties and explore structure-activity relationships. acs.orgspandidos-publications.com For instance, the reduction of the nitro group in Stattic yields 6-aminobenzo[b]thiophene 1,1-dioxide, which serves as a precursor for creating further analogues. nih.govspandidos-publications.com One such derivative, K2071, a methoxybenzylamino derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, has demonstrated the ability to inhibit the interleukin-6 (IL-6)-stimulated phosphorylation of STAT3 at tyrosine 705. acs.orgnih.gov This indicates that the core benzo[b]thiophene 1,1-dioxide scaffold is amenable to modifications that retain STAT3 inhibitory activity. acs.org
The development of these analogues aims to create more optimized STAT3 inhibitors, potentially with improved pharmacological profiles. spandidos-publications.com The inhibition of the STAT3 signaling pathway by these compounds can lead to downstream effects such as the decreased expression of proteins involved in cell survival and proliferation, including Bcl-2, Bcl-xL, Cyclin D1, c-Myc, Mcl-1, and survivin. unimi.it
STAT3 Inhibition-Independent Biological Effects
While Stattic is a well-known STAT3 inhibitor, research has revealed that it and its derivatives possess biological activities that are independent of STAT3 inhibition. acs.orgnih.govnih.gov These findings highlight the pleiotropic nature of this class of compounds.
One significant STAT3-independent effect of Stattic is the induction of cell death in cancer cells through the inhibition of glutathione (B108866) reductase (GSR). nih.gov This inhibition leads to an increase in reactive oxygen species (ROS), which ultimately triggers cell death. nih.gov This mechanism was confirmed to be STAT3-independent as direct pharmacological or molecular inhibition of STAT3 did not produce the same cell death effect in cervical cancer cells. nih.gov
Furthermore, Stattic has been shown to exert profound epigenetic effects by attenuating histone acetylation, an action that is also independent of its function as a STAT3 inhibitor. nih.gov This was observed in STAT3-deficient prostate cancer cells, where Stattic still modulated gene expression, promoted autophagy, and caused cell death. nih.gov
A novel derivative, K2071, exhibits antimitotic effects by arresting cells in prophase and affecting mitotic spindle formation. acs.orgnih.gov This activity, which contributes to its cytotoxicity, is also considered to be unrelated to STAT3 inhibition. acs.org Structure-activity relationship analyses have indicated that specific structural features, such as the double bond in the benzo[b]thiophene 1,1-dioxide core and the presence of an aminomethyl linker and a para-methoxyphenyl motif, are crucial for this mitotic poisoning effect. acs.org
The table below summarizes the STAT3-independent effects of Stattic and its derivatives.
| Compound | STAT3-Independent Effect | Mechanism | Cell Lines |
| Stattic | Inhibition of Glutathione Reductase (GSR) | ROS-dependent cell death | Human cervical cancer cells |
| Stattic | Attenuation of histone acetylation | Epigenetic modulation | STAT3-deficient prostate cancer cells (PC-3), breast cancer cells (MDA-MB-231, SUM149) |
| K2071 | Antimitotic activity | Arrests cells in prophase, affects mitotic spindle formation | Human glioblastoma-derived cell lines |
Thiol Reactivity and its Implications
The chemical reactivity of this compound derivatives, particularly their interaction with thiols, plays a significant role in their biological activity. acs.org Stattic itself is known to be a thiol-reactive compound. acs.org This reactivity is attributed to the double bond within the benzo[b]thiophene 1,1-dioxide ring, which is susceptible to a Michael addition reaction with nucleophilic thiol groups. acs.org
In the development of Stattic analogues, modulating thiol reactivity has been a key consideration. The derivative K2071 was found to be significantly less thiol-reactive compared to Stattic. acs.orgnih.gov This was demonstrated in experiments where cells were treated with Stattic or K2071 in the presence of glutathione; the effects of Stattic were more profoundly diminished by the presence of the thiol. acs.org The reduced thiol reactivity of K2071 may contribute to its different biological activity profile and potentially improved in vivo characteristics. acs.org
The table below compares the thiol reactivity of Stattic and its derivative K2071.
| Compound | Thiol Reactivity | Implication |
| Stattic | High | Contributes to its pleiotropic mechanism of action; cytotoxicity can be abrogated by glutathione. |
| K2071 | Low | Potentially improved in vivo pharmacologic properties due to reduced reaction with endogenous thiols. |
Interaction with Biological Targets (e.g., enzymes, receptors)
Derivatives of this compound can interact with various biological targets, including enzymes and receptors, which underlies their diverse pharmacological effects. ijpsjournal.com The benzothiophene scaffold itself is a common moiety in many biologically active compounds. mdpi.com
One key enzymatic target for Stattic, independent of its STAT3 activity, is glutathione reductase (GSR). nih.gov Inhibition of GSR by Stattic disrupts the redox homeostasis in cancer cells, leading to cell death. nih.gov
The core structure of benzothiophene derivatives allows for interactions with specific enzymes or receptors. ontosight.ai For example, some benzothiophene derivatives have shown potential to inhibit key enzymes involved in tumor growth. The presence of functional groups such as the nitro group may contribute to these interactions. ontosight.aiontosight.ai
The table below provides examples of biological targets for this compound derivatives.
| Compound/Derivative Class | Biological Target | Type of Interaction | Potential Effect |
| Stattic | Glutathione Reductase (GSR) | Inhibition | Disruption of redox homeostasis, cancer cell death |
| Benzothiophene derivatives | Enzymes in tumor growth pathways | Inhibition | Anticancer activity |
| Benzothiophene derivatives | Various receptors and enzymes | Binding/Modulation | Diverse pharmacological activities including anti-inflammatory and antimicrobial |
Oxidative Bioactivation Mechanisms
The metabolic transformation of benzothiophene derivatives can lead to the formation of reactive metabolites through oxidative bioactivation. scispace.comacs.org This process is a critical consideration in the study of their biological effects. Phase I enzymes, such as cytochrome P450, can oxidize the thiophene ring, leading to the formation of reactive species like thiophene S-oxides and thiophene epoxides. researchgate.net
For benzothiophene selective estrogen receptor modulators (SERMs) that contain a redox-active 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core, oxidative bioactivation can lead to the formation of a diquinone methide. scispace.com This electrophilic species can then react with nucleophilic residues, such as thiols in proteins, which may be a mechanism for some of their biological activities, including neuroprotection. scispace.com
However, the formation of such reactive metabolites can also be associated with toxicity. researchgate.net Therefore, understanding and modulating the oxidative bioactivation potential is an important aspect of designing safer and more effective benzothiophene-based therapeutic agents. acs.org The introduction of certain substituents can influence the susceptibility of the benzothiophene core to oxidative metabolism. scispace.com
DNA Cleaving Capacities (for Metal Complexes)
Metal complexes incorporating benzo[b]thiophene derivatives have been synthesized and investigated for their ability to interact with and cleave DNA. researchgate.net These artificial metallonucleases are of interest for their potential therapeutic applications. nih.gov
Binuclear transition metal complexes of copper(II), cobalt(II), nickel(II), and zinc(II) containing a benzo[b]thiophene moiety have been shown to possess DNA cleaving capabilities. researchgate.net These complexes were able to cleave supercoiled plasmid DNA, as demonstrated by agarose (B213101) gel electrophoresis. researchgate.net In many cases, the metal complexes exhibit greater biological activity, including DNA cleavage, compared to the free ligands. researchgate.nettandfonline.com
The mechanism of DNA cleavage by these metal complexes can vary. Some complexes may act as chemical nucleases, while others may generate reactive oxygen species that lead to oxidative cleavage of the DNA backbone. nih.govfrontiersin.org The specific metal ion and the structure of the organic ligand both play a crucial role in the DNA cleaving efficiency. tandfonline.com For instance, in some studies, copper(II) complexes have been found to be particularly effective at DNA cleavage. tandfonline.com
The table below summarizes the DNA cleaving activity of some metal complexes with benzo[b]thiophene-containing ligands.
| Metal Ion | Ligand Type | DNA Cleavage Activity |
| Cu(II), Co(II), Ni(II), Zn(II) | Bicompartmental ligands with ONO donor containing benzo[b]thiophene moiety | All complexes showed DNA cleaving capacity against supercoiled plasmid DNA. |
| Cu(II) | Benzothiazole Schiff base | Exhibited good DNA cleaving ability. |
Pharmacological Target Identification and Pathway Analysis Excluding Clinical Data
Methodologies for Target Identification
Target identification can be broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference. researchgate.net Direct methods physically demonstrate the interaction between a compound and its target protein. Genetic approaches, on the other hand, infer targets by observing the phenotypic consequences of genetic perturbations in the presence of the compound. Computational methods leverage existing biological data and structural information to predict potential interactions, offering a powerful tool for hypothesis generation. researchgate.netnih.gov
Direct biochemical methods aim to confirm the physical interaction between a small molecule and its putative protein target. These assays are crucial for validating hypotheses generated by other means and for quantifying the functional effect of the compound on its target.
A prominent example involves the well-studied derivative, 6-Nitrobenzo[b]thiophene 1,1-dioxide, commonly known as Stattic, which is recognized as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.orgashpublications.org Researchers have utilized direct biochemical assays to confirm its mechanism of action. For instance, the inhibitory activity of Stattic and its analogues on STAT3 is evaluated by examining their impact on the interleukin-6 (IL-6) induced phosphorylation of STAT3 at tyrosine 705 in various cell lines. nih.govacs.orgresearchgate.net A reduction in phosphorylation levels in the presence of the compound provides direct evidence of interference with the STAT3 signaling pathway.
Furthermore, direct biochemical studies have investigated the chemical reactivity of these compounds. Reports indicate that Stattic is a thiol-reactive compound, suggesting that an intact double bond in the benzo[b]thiophene 1,1-dioxide ring may be susceptible to a Michael reaction. ashpublications.org This reactivity has been directly tested by assessing the compound's interaction with glutathione (B108866) (GSH). ashpublications.org Such biochemical assays are essential for understanding not only the on-target effects but also potential mechanisms of off-target activity and cytotoxicity.
Genetic interaction studies are a powerful strategy to uncover functional relationships between genes and to elucidate the mechanism of action of small molecules. These approaches are based on the concept of synthetic lethality, where the combination of a chemical perturbation and a specific genetic mutation leads to cell death, while either event alone is tolerated. acs.org
While specific genetic interaction screens for 6-Nitro-benzo[b]thiophene itself are not widely documented, its derivative Stattic has been used as a chemical probe in studies exploring the genetic context of its primary target, STAT3. For example, genetic interaction analyses have identified that the knockdown of STAT3 can sensitize cancer cells to EGFR inhibitors. acs.org In such studies, Stattic is used to pharmacologically mimic the genetic knockdown of STAT3, helping to confirm that the observed synergistic effect is indeed due to the inhibition of the STAT3 pathway. acs.org
Similarly, studies have explored the genetic interplay between STAT3 and other critical proteins like TP63 in controlling cell differentiation in cancer. nih.gov By analyzing tumor phenotypes in models with genetic loss of STAT3 and/or TP63, researchers can dissect the cooperative roles of these factors. nih.gov The use of specific inhibitors like Stattic in these genetically defined systems helps to validate the role of the target protein's activity within the broader genetic network, providing insights that can guide the development of combination therapies. acs.orgnih.gov
Computational inference methods have become indispensable in modern drug discovery for predicting and analyzing compound-target interactions. nih.govnih.gov These in silico techniques complement experimental approaches by enabling the high-throughput screening of virtual compound libraries against vast panels of proteins, thereby identifying potential targets and providing insights into binding mechanisms. nih.govacs.org For molecules like this compound and its analogues, computational methods such as molecular docking, pharmacophore mapping, and network-based analyses are employed to generate testable hypotheses about their biological activities. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein of known three-dimensional structure. researchgate.net This method is widely used to understand structure-activity relationships and to guide the design of more potent inhibitors.
Several molecular docking studies have been conducted on derivatives of this compound to elucidate their binding modes with various biological targets. In one study, a series of N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide derivatives were evaluated for their anthelmintic activity. Molecular docking against the 3VRA receptor showed that the most active compound had a superior dock score compared to the standard drug, albendazole. nih.gov The analysis identified key interacting residues, such as ARG 76, which contributed significantly to the binding energy. nih.gov
Another key application is the study of Stattic (6-Nitrobenzo[b]thiophene 1,1-dioxide) and its interaction with its target, STAT3. Docking simulations are used to model how these inhibitors bind to the SH2 domain of STAT3, preventing its dimerization and activation. Furthermore, docking studies on other benzo[b]thiophene derivatives have been instrumental in identifying potential antitubercular agents by showing a high binding affinity toward the active site of the DprE1 enzyme in Mycobacterium tuberculosis. acs.org These computational predictions provide a molecular-level rationale for the observed biological activities and serve as a strong foundation for the development of lead compounds. acs.org
| Derivative Series | Target Protein (PDB ID) | Key Finding | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide (Compound 3c) | 3VRA Receptor | Compound 3c showed a higher docking score than the reference standard, albendazole. | -7.3 | ARG 76 | nih.gov |
| Benzo[b]thiophene-2-carboxylic acid derivatives (Compound 8c) | DprE1 Enzyme | Demonstrated high binding affinity, suggesting a potential mechanism for antitubercular activity. | Not Specified | Not Specified | acs.org |
| Stattic (STAT3 Inhibitor V) | STAT3 SH2 Domain | Inhibitor binds to the SH2 domain, preventing dimerization and activation. | Not Specified | Not Specified |
Pharmacological space mapping, often through the generation of pharmacophore models, is a ligand-based computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D query to search for new chemical entities in databases that are likely to be active at the same target.
A study on arylamino-substituted benzo[b]thiophenes developed predictive 3D pharmacophore models for their free radical scavenging activity. Using a training set of 20 compounds, the most predictive model generated consisted of three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. This model demonstrated a high correlation coefficient (r = 0.942) between the predicted and actual activities of the training set compounds and was successfully validated using a separate test set of molecules.
The development of such models indicates their reliability and predictive power. For the this compound scaffold, similar pharmacophore mapping approaches can be utilized to define the crucial structural motifs responsible for a given pharmacological effect. These models can then guide the virtual screening of compound libraries to discover novel molecules with potent and selective activities, accelerating the hit-to-lead optimization process.
Network-based approaches represent a powerful computational strategy for target prediction that moves beyond a single-target paradigm to embrace the concept of polypharmacology. These methods integrate large-scale datasets of known drug-target interactions (DTIs), chemical structures, and biological pathways to construct complex networks. Within these networks, new targets for a compound can be predicted based on the principle that similar molecules often interact with similar targets.
The methodology does not rely on the three-dimensional structures of targets and can predict potential DTIs using only the known interaction network. Algorithms derived from recommendation systems are used to infer new links (i.e., new DTI predictions) between drugs and targets in the network. This approach is particularly advantageous for elucidating the mechanisms of a drug's therapeutic effects, understanding its side effects, and for drug repurposing.
While no studies have been published that specifically apply a network-based analysis to this compound, this methodology is broadly applicable to any small molecule. By inputting the structure of this compound or its derivatives into such a system, one could generate a list of predicted targets. This provides a holistic view of the compound's potential bioactivities and off-target interactions, offering a valuable, systems-level perspective that can guide further experimental validation.
Computational Inference Methods
Pharmacological Space Mapping
Mechanisms of Action Elucidation
The biological activities of this compound derivatives are often linked to their ability to interact with specific cellular components. A notable derivative, this compound 1,1-dioxide, also known as Stattic, is recognized as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgnih.gov Stattic is believed to bind to the SH2 domain of STAT3, which in turn inhibits the phosphorylation, dimerization, and nuclear translocation of this transcription factor. spandidos-publications.com However, research indicates that Stattic and its analogs can exert biological effects that are independent of STAT3 inhibition. acs.orgnih.gov
Assessment of Target Modulation
The modulation of STAT3 by this compound derivatives has been a primary focus of investigation. For instance, Stattic has been shown to inhibit the activation and dimerization of STAT3. researchgate.net Further studies on analogs derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a reduction product of Stattic, have provided deeper insights. acs.orgnih.gov One such analog, K2071, not only inhibits the interleukin-6-stimulated activity of STAT3 mediated by tyrosine 705 phosphorylation but also exhibits cytotoxicity against human glioblastoma-derived cell lines through mechanisms that are independent of STAT3 inhibition. nih.gov This suggests a more complex mechanism of action, potentially involving multiple cellular targets. nih.gov
Another area of investigation involves the Rho family of GTPases, which are critical in tumor growth and metastasis. nih.gov Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated for their potential to inhibit the RhoA/ROCK pathway. nih.gov
Role of Nitroreduction in Biological Activity
The nitro group is a crucial pharmacophore in many biologically active compounds, and its reduction can be an essential step for their activity. researchgate.netnih.gov The process of nitroreduction involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and amino functional groups, a reaction catalyzed by nitroreductases. nih.gov This metabolic pathway can lead to the formation of intermediates that are capable of interacting with cellular macromolecules. nih.gov
In the context of this compound, the reduction of the nitro group to an amino group is a key synthetic step in creating analogs with altered biological activities. acs.orgspandidos-publications.com For example, the reduction of Stattic yields 6-aminobenzo[b]thiophene 1,1-dioxide, which serves as a precursor for a variety of derivatives with different properties. acs.orgnih.gov The selective reduction of the nitro group in the presence of other functional groups is a critical aspect of synthesizing these analogs. acs.org The biological activity of nitrothiophenes is often dependent on the presence and position of the nitro groups. researchgate.net
In Vitro and In Silico Approaches for Bioactivity Screening
A combination of in vitro and in silico methods has been instrumental in screening and identifying the bioactivity of this compound and its derivatives. researchgate.net These approaches allow for the efficient evaluation of large numbers of compounds and the prediction of their potential biological targets. nih.govplos.org
Cell-Based Assays for Compound Discovery
Cell-based assays are a cornerstone of compound discovery, providing a physiologically relevant context to assess the effects of small molecules. nih.gov Various cell lines have been utilized to evaluate the activity of this compound derivatives. For instance, the antiproliferative effects of Stattic analogs have been tested in noncancerous cell lines like RPE-1 hTERT and various human glioblastoma cell lines, including A-172, T-98G, U-87 MG, and U-251 MG, using assays such as the resazurin (B115843) assay. acs.org
Derivatives of benzo[b]thiophene have been screened for their antimicrobial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net Furthermore, the cytotoxic activity of tetrahydrobenzo[b]thiophene candidates has been assessed against cancer cell lines such as MCF7 and HePG2. rsc.org These cell-based studies are crucial for identifying compounds with potential therapeutic effects and for elucidating their mechanisms of action at a cellular level. researchgate.netnih.gov
Structure-Activity Relationship Studies in Target Validation
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for validating its molecular targets. researchgate.netnih.gov For derivatives of this compound, SAR studies have revealed key structural features necessary for their observed effects.
Advanced Research Directions and Future Perspectives on 6 Nitro Benzo B Thiophene
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of the 6-nitro-benzo[b]thiophene scaffold. Current research focuses on creating novel pathways that allow for greater structural diversity and improved yields. Key starting materials are often commercially available or can be synthesized and subsequently modified. For instance, methyl 3-amino-6-nitrobenzothiophene-2-carboxylate has been prepared and serves as a crucial intermediate for further chemical elaboration. google.comgoogleapis.comgoogleapis.com Another synthetic strategy involves the hydrogenation of this compound-1,1-dioxide under various conditions to produce amine derivatives, which can then be used in subsequent reactions like the Skraup synthesis to build more complex heterocyclic systems. researchgate.net
| Starting Material/Precursor | Reaction/Method | Product | Reference |
| Not specified | Not specified | Methyl 3-amino-6-nitrobenzothiophene-2-carboxylate | googleapis.comgoogleapis.com |
| This compound-1,1-dioxide | Hydrogenation | 2,3-dihydro-6-amino-benzo[b]thiophene-1,1-dioxide | researchgate.net |
| 2,3-dihydro-6-amino-benzo[b]thiophene-1,1-dioxide | Skraup synthesis | 2,3-dihydro-thieno[2,3-f]quinoline-1,1-dioxide | researchgate.net |
| Not specified | Not specified | This compound-3-carboxylic acid-amide | google.com |
Future exploration in this area aims to develop one-pot syntheses and utilize modern catalytic methods, such as palladium-catalyzed cross-couplings, to streamline the production of diverse analogues. researchgate.net
Design and Synthesis of Advanced Derivatives with Modulated Reactivity
A primary focus of ongoing research is the rational design and synthesis of advanced derivatives of this compound with fine-tuned reactivity and target specificity. Structure-activity relationship (SAR) studies on the prominent derivative Stattic (this compound-1,1-dioxide) have revealed that the nitro group is critical for its inhibitory activity. uni-konstanz.de Replacing the nitro group with an amino group or hydrogen leads to a significant loss of function, guiding future design strategies. uni-konstanz.de
Researchers are exploring various modifications to the core structure to generate novel compounds with distinct biological profiles. For example, derivatives such as 2-[2-benzoyl-4-[(6-nitrobenzothiophene-2-carbonyl)amino]anilino]-2-oxo-acetic acid have been synthesized and investigated as potential inhibitors of the Pin1 enzyme. google.com The synthesis of various amino acids and dehydroamino acids incorporating the benzo[b]thiophene moiety also represents a promising avenue for creating new bioactive molecules. researchgate.net
| Derivative Name/Class | Intended Modulation/Target | Reference |
| Stattic (this compound-1,1-dioxide) | Inhibition of STAT3 activation and dimerization | uni-konstanz.de |
| 2-[2-benzoyl-4-[(6-nitrobenzothiophene-2-carbonyl)amino]anilino]-2-oxo-acetic acid | Inhibition of Pin1 | google.com |
| 7-Nitrobenzo[b]thieno[3,2-d]-3H-pyrimid-4-one | Irreversible inhibition of tyrosine kinases | google.com |
| Amino acid and dehydroamino acid derivatives | Novel bioactive molecules | researchgate.net |
The future in this domain lies in creating libraries of derivatives with systematic modifications to probe interactions with a wider range of biological targets and to optimize properties like solubility and cell permeability for improved therapeutic potential.
Deeper Mechanistic Understanding of Biological Effects
A significant body of research is dedicated to elucidating the precise molecular mechanisms through which this compound derivatives exert their biological effects. The most studied derivative, Stattic, is a well-characterized inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). uni-konstanz.denih.gov Mechanistic studies have shown that Stattic functions by selectively inhibiting the STAT3 SH2 domain. nih.gov This action prevents the binding of STAT3 to activated cell surface receptors and also blocks the subsequent dimerization of STAT3 molecules, which is essential for their translocation to the nucleus and transcriptional activity. uni-konstanz.denih.gov While highly selective for STAT3, Stattic can also bind to STAT1 and STAT5b, albeit with significantly lower affinity. nih.gov Some studies suggest its mechanism may involve forming a covalent bond with specific cysteine residues on the STAT3 protein. unimi.it
This detailed mechanistic insight is crucial for understanding its downstream effects, such as the selective induction of apoptosis in cancer cell lines that have constitutively high STAT3 activity. uni-konstanz.denih.gov Future research will likely employ advanced proteomics and structural biology techniques to map the complete interactome of these compounds and to understand the nuances of their on-target and off-target effects.
Integration of Computational and Experimental Approaches for Drug Discovery
The discovery and optimization of this compound-based compounds are increasingly driven by a synergistic integration of computational and experimental methods. Stattic itself was identified through a high-throughput screening of over 17,000 compounds using a fluorescence polarization assay to find molecules that disrupt the STAT3 SH2 domain. uni-konstanz.deunimi.it
Modern drug discovery efforts build on this foundation by incorporating computational tools. Structure-based drug design and in silico docking are now routinely used to screen virtual libraries of compounds and to predict their binding affinity and mode of interaction with specific targets, such as the various domains of STAT3. unimi.itnih.gov These computational predictions are then validated through experimental assays. This integrated approach accelerates the identification of promising lead compounds, helps in prioritizing candidates for synthesis, and provides insights for optimizing their potency and selectivity, as demonstrated in the development of other small-molecule STAT3 inhibitors. nih.gov
Role of this compound as a Scaffold for Chemical Probe Development
The this compound scaffold, particularly in the form of Stattic, has proven to be an invaluable tool for chemical biology. Stattic is widely used as a selective chemical probe to investigate the complex roles of STAT3 signaling in various physiological and pathological processes. uni-konstanz.demdpi.com By potently and selectively inhibiting STAT3 activation and nuclear translocation, it allows researchers to dissect the specific contributions of the STAT3 pathway in cellular models of cancer, inflammation, and immune response. uni-konstanz.denih.gov
For example, Stattic has been used to demonstrate that inhibiting STAT3 can enhance the sensitivity of cancer cells to radiation. nih.govmdpi.com It has also been employed to show that STAT3 signaling is involved in macrophage efferocytosis (the clearance of apoptotic cells) and endothelial cell activation. nih.govnih.gov The future development of new derivatives from this scaffold will likely yield a broader panel of chemical probes, potentially with different mechanisms of action or selectivity profiles, to explore an even wider range of biological questions.
Investigation of Analogues for Specific Biological Pathway Modulation
Building on its established role as a STAT3 inhibitor, research is expanding to investigate how analogues of this compound can be used to modulate specific biological pathways with greater precision. The primary target remains the JAK/STAT pathway, which is implicated in numerous cancers and inflammatory diseases. nih.govmdpi.com Analogues are being designed to not only inhibit STAT3 but also to potentially modulate the activity of other STAT family members or upstream kinases like JAK2. nih.gov
Beyond cancer, these compounds are being explored for their role in inflammation and immunity. For instance, Stattic has been shown to modulate macrophage function through the IL-10/STAT3 pathway, which in turn induces Vav1 and activates Rac1 to promote the engulfment of apoptotic cells. nih.govresearchgate.net This highlights a potential therapeutic strategy for non-resolving inflammatory diseases. nih.gov Future work will focus on developing analogues with tailored activity to selectively target distinct signaling nodes within these complex networks for more refined therapeutic interventions.
Development of New Applications in Specialized Material Science Domains
While the predominant focus of research on this compound and its derivatives has been in the biomedical field, there is emerging potential for its application in specialized material science domains. cymitquimica.comcymitquimica.com The benzothiophene (B83047) core is a heterocyclic structure known for its electronic properties and is used in the development of organic semiconductors and other functional materials. The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic and photophysical properties of the scaffold.
Although specific applications in material science for this compound are not yet well-documented in current research, this remains a promising and underexplored frontier. Future investigations could explore its use as a building block for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or as a component in the synthesis of novel dyes and pigments. The rich chemistry of the scaffold provides ample opportunities for creating new materials with tailored properties.
Q & A
Q. How can polymerization techniques incorporate this compound into conductive polymers?
- Methodological Answer : Controlled radical polymerization (e.g., ATRP) or electrochemical deposition builds thiophene-based polymers. For instance, layering thiophene monomers on gold substrates via self-assembled monolayers (SAMs) enhances charge carrier mobility. In-situ FTIR monitors chain growth and doping efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
